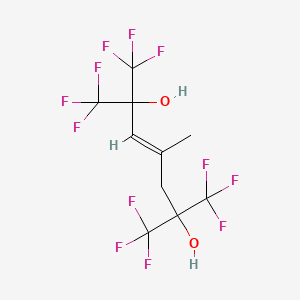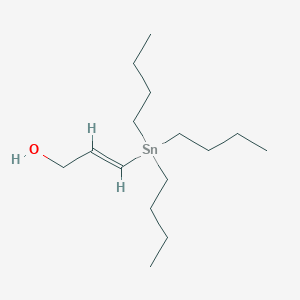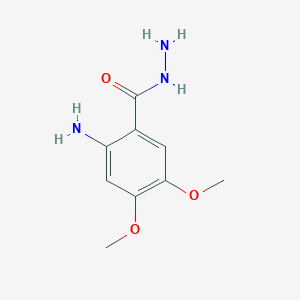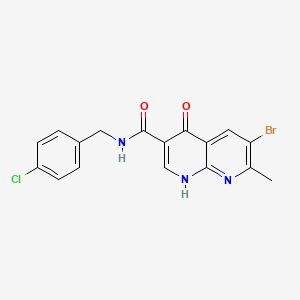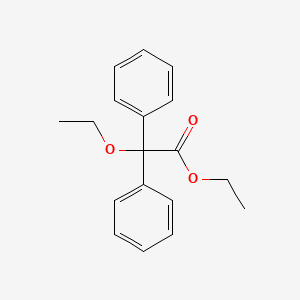
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is known for its unique structure, which includes an ethoxy group, a phenyl group, and a benzeneacetic acid ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester typically involves the esterification of benzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:
Benzeneacetic Acid+EthanolAcid CatalystEthyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, the removal of water during the reaction can shift the equilibrium towards the ester formation, enhancing the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzeneacetic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to primary alcohols.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous conditions.
Aminolysis: Ammonia or primary/secondary amines.
Major Products
Hydrolysis: Benzeneacetic acid and ethanol.
Reduction: Primary alcohols.
Aminolysis: Amides.
Applications De Recherche Scientifique
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active benzeneacetic acid, which can interact with enzymes and receptors in biological systems. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacks the phenyl and benzeneacetic acid moieties.
Methyl benzoate: Contains a benzoate group but differs in the alkyl group attached to the ester.
Ethyl benzoate: Similar in structure but lacks the ethoxy and alpha-phenyl groups.
Uniqueness
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester is unique due to its combination of an ethoxy group, a phenyl group, and a benzeneacetic acid ester moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C18H20O3 |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
ethyl 2-ethoxy-2,2-diphenylacetate |
InChI |
InChI=1S/C18H20O3/c1-3-20-17(19)18(21-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clé InChI |
VUMZSQKBEJGTFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


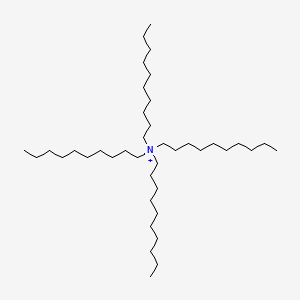
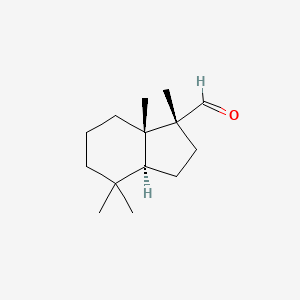
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
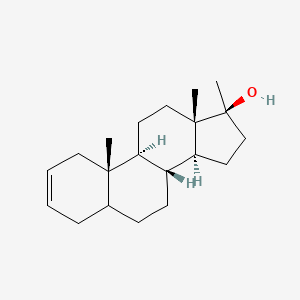
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)

